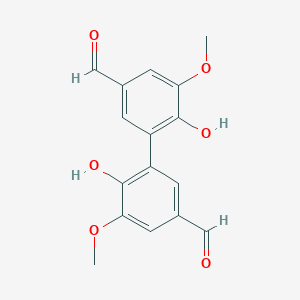

Divanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Chemical Identity and Fundamental Properties

References

- 1. Induction of axial chirality in this compound by interaction with... | PLOS One [journals.plos.org]

- 2. -Based Polyazomethines: Toward Biobased and Metal-Free... This compound [pmc.ncbi.nlm.nih.gov]

- 3. | C16H14O6 | CID 95086 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. of divanillic acid-based aromatic polyamides with linear and... Synthesis [pmc.ncbi.nlm.nih.gov]

- 5. Electroreduction of this compound to polyvanillin in an electrochemical flow... [bmcchem.biomedcentral.com]

- 6. Bio-based vitrimers from divanillic acid and epoxidized soybean oil [pubs.rsc.org]

- 7. Frontiers | this compound -Based Aromatic Amines: Synthesis and Use as... [frontiersin.org]

- 8. -Based Epoxy Precursors as DGEBA Substitutes for... This compound [figshare.com]

- 9. Development and Validation of an HPLC–DAD Method for the... [link.springer.com]

Comprehensive Technical Guide: Natural Occurrence and Properties of Divanillin in Vanilla Beans

Introduction and Significance

Divanillin (6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde) is a homodimeric compound formed through the oxidative coupling of two vanillin molecules. This natural phenolic compound has gained significant research interest due to its presence in cured vanilla beans and its enhanced bioactivity compared to its monomeric counterpart. As a flavor-enhancing compound, this compound contributes to the complex flavor profile of natural vanilla, particularly influencing creamy and fatty mouthfeel notes that are highly valued in food applications [1]. While vanillin has been extensively studied as the primary flavor component of vanilla, accounting for approximately 85% of volatile compounds in Vanilla planifolia pods, this compound represents an important minor constituent that significantly influences the overall sensory experience [2].

The study of this compound has expanded beyond its role as a flavor component to include investigations of its pharmacological potential and material science applications. Recent research has revealed promising antitumor capabilities and antioxidant properties, making it a compound of interest for pharmaceutical development [2]. Additionally, its chemical structure has been exploited in the synthesis of bio-based polymers, including epoxy thermosets and aromatic amines, demonstrating the versatility of this natural product [3]. Understanding the natural occurrence, formation, and properties of this compound provides valuable insights for researchers across multiple disciplines, including food science, natural product chemistry, and drug discovery.

Natural Formation and Quantitative Occurrence

Formation During Curing Process

This compound is not present in significant quantities in green vanilla pods but forms predominantly during the curing process through enzymatic activity. The vanilla bean curing process, which typically lasts 120-180 days, involves a complex sequence of enzymatic, chemical, and biochemical reactions that transform the initial glycosylated precursors into the characteristic vanilla aroma compounds [2]. During this process, glucovanillin is hydrolyzed by β-glucosidase enzymes to release free vanillin, which then becomes susceptible to various transformation reactions.

The formation of this compound occurs primarily through oxidative dimerization catalyzed by peroxidase enzymes present in vanilla pods [1] [2]. These enzymes efficiently catalyze the coupling of vanillin radicals, leading to the formation of the biphenyl structure characteristic of this compound. This transformation represents one of the major pathways for vanillin loss during curing, with studies indicating that up to 50% of initial vanillin potential can be lost through dimerization and other chemical transformations [2]. The peroxidase-mediated dimerization is particularly significant during the later stages of curing when oxidative processes become more pronounced.

Quantitative Analysis in Cured Vanilla Beans

Recent analytical studies have confirmed the presence of this compound in cured vanilla beans from various geographical origins. A validated HPLC-DAD method developed for simultaneous quantification of aromatic compounds in Vanilla planifolia demonstrated that this compound is present in all analyzed cured pod samples [2]. The concentration varies based on geographical origin and curing methods, suggesting that processing conditions significantly influence this compound formation.

Table 1: Quantitative Analysis of this compound in Vanilla Beans from Different Regions

| Geographical Origin | Altitude (masl) | This compound Content (g/100 g dry weight) |

|---|---|---|

| Papantla de Olarte, Mexico | 80 | 0.020 |

| Tecolutla, Mexico | 20 | Data not specified |

| Misantla, Mexico | 300 | Data not specified |

| Zongolica, Mexico | 1200 | Data not specified |

| Atzalan, Mexico | 1676 | Data not specified |

The highest this compound content was detected in samples from Papantla de Olarte at 0.02 g/100 g dry weight [2]. This quantitative analysis confirms that this compound is a natural constituent of cured vanilla beans, albeit at significantly lower concentrations than vanillin. The presence of this compound has been identified in commercial vanilla extracts from multiple producing regions, including Madagascar, Mexico, and Tahiti, indicating that its formation is a universal phenomenon in vanilla processing regardless of geographical origin [2].

Sensory and Functional Properties

Organoleptic Characteristics

This compound exhibits distinct sensory properties that differ from its vanillin precursor. While vanillin is characterized primarily by its sweet, balsamic aroma, this compound contributes more to textural perceptions in the mouth. Sensory studies have demonstrated that this compound positively influences creamy, fatty mouthfeel notes and imparts a velvety mouth-coating sensation at low concentrations [1] [2]. The human recognition threshold for this textural effect is exceptionally low, approximately 1.0 μmol/kg, indicating high potency in modifying mouthfeel characteristics [2].

The flavor profile of this compound is described as sweet, creamy, milky, fatty, and buttery, making it particularly valuable for enhancing dairy products and other fat-containing food systems [4]. These properties have led to its approval as a flavor enhancer in food applications (FEMA GRAS #4107) in the United States, with recommended usage levels typically ranging from 5-50 mg/L in various food categories [2]. The compound is used commercially to impart pleasant creamy sensations to foods, with specific usage levels varying by food category:

Table 2: Typical Usage Levels of this compound in Food Applications

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Baked Goods | 30.000 | 50.000 |

| Beverages (non-alcoholic) | 5.000 | 15.000 |

| Beverages (alcoholic) | 15.000 | 30.000 |

| Chewing Gum | 100.000 | 200.000 |

| Frozen Dairy | 10.000 | 20.000 |

| Milk Products | 10.000 | 40.000 |

| Hard Candy | 30.000 | 50.000 |

| Soft Candy | 20.000 | 40.000 |

| Fats and Oils | 15.000 | 20.000 |

Biological Activities

Beyond its sensory properties, this compound exhibits significant biological activities with potential pharmaceutical applications. Research has demonstrated that this compound possesses antioxidant capabilities that exceed those of vanillin, making it a promising candidate for mitigating oxidative stress in biological systems [2]. Additionally, studies have revealed antitumor potential, with evidence showing that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [5] [2].

The pharmacological promise of this compound is further supported by its structural similarity to diapocynin, a known inhibitor of the NADPH oxidase enzymatic complex with demonstrated neuroprotective and cardiovascular effects [5]. This structural relationship suggests potential applications in treating neurodegenerative diseases and vascular conditions, though extensive clinical research is still needed to validate these potential applications. The enhanced bioactivity of this compound compared to vanillin is attributed to its biphenyl structure, which may facilitate interactions with biological targets through increased molecular complexity and receptor binding capabilities.

Analytical Methods for Detection and Quantification

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis of this compound in vanilla beans. The extraction protocol typically involves grinding cured vanilla pods to a fine powder using a laboratory mill, followed by precise weighing of approximately 300 mg of the homogenized material [2]. The sample is then subjected to ultrasonic-assisted extraction using 20 mL of a specially optimized extraction solvent consisting of a 1:1 mixture of DMSO:(MeOH/acidified water (3:7) with phosphoric acid (100 mM) added for acidification.

The extraction process is performed in an ultrasonic bath at a frequency of 37 kHz for exactly 10 minutes at room temperature to ensure complete extraction while preventing thermal degradation of target compounds [2]. Following sonication, the supernatant is filtered through No. 4 filter paper to remove particulate matter, and the filtrate is stored at 4°C until analysis to maintain sample integrity. This extraction method has demonstrated excellent efficiency for simultaneous recovery of this compound along with other aromatic compounds present in vanilla, including vanillin, vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid.

HPLC-DAD Analysis

High-performance liquid chromatography with diode array detection (HPLC-DAD) has been established as the most reliable method for simultaneous separation and quantification of this compound alongside other aromatic compounds in vanilla extracts [2]. The optimized chromatographic conditions utilize a Zorbax Eclipse XDB-C18 column (250 mm × 4.6 mm i.d., 5 μm particle size) maintained at 40-60°C for optimal separation efficiency. The mobile phase consists of a ternary gradient system with solvent A (HPLC-grade water), solvent B (HPLC-grade methanol), and solvent C (acidified water, 10-2 M H3PO4), with a flow rate ranging from 1.5-2.0 mL/min depending on specific separation requirements.

Detection is performed at multiple wavelengths to accommodate the varying absorbance maxima of different target compounds: 230 nm for vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, and anisyl alcohol; 254 nm for vanillic acid, p-hydroxybenzoic acid, anisic acid, and this compound; and 280 nm for p-hydroxybenzaldehyde [2]. This multi-wavelength approach ensures optimal sensitivity for each compound class while allowing for simultaneous quantification in a single injection. The complete separation of all nine target compounds, including this compound, is achieved within 15 minutes, making this an efficient method for quality control and research applications.

The following workflow illustrates the complete analytical process from sample preparation to quantification:

Figure 1: Analytical workflow for this compound extraction and quantification from vanilla beans

Method Validation

The HPLC-DAD method for this compound quantification has been rigorously validated according to standard analytical protocols [2]. The method demonstrates excellent linearity across a concentration range of 0.5-100 mg/L, with correlation coefficients (R²) exceeding 0.999 for this compound and related aromatic compounds. The limits of detection (LOD) and quantification (LOQ) for this compound have been established at sufficiently low levels to detect the compound at naturally occurring concentrations in vanilla beans.

Precision studies evaluating both intra-day and inter-day variability show relative standard deviation (RSD) values below 5%, indicating excellent method reproducibility [2]. The accuracy of the method has been confirmed through recovery experiments using spiked samples, with average recovery rates ranging between 95-105% for this compound across different concentration levels. This comprehensive validation confirms that the method is suitable for reliable quantification of this compound in complex vanilla bean matrices, providing researchers with a robust analytical tool for quality assessment and comparative studies.

Biological Interactions and Pharmacological Potential

Protein Binding Behavior

This compound exhibits remarkable binding affinity for serum proteins, particularly bovine serum albumin (BSA), which serves as a model for human serum albumin (HSA) in drug transport studies [5] [6]. Biophysical studies using techniques such as circular dichroism (CD) spectroscopy and fluorescence quenching have demonstrated that this compound acquires axial chirality when complexed with BSA, a phenomenon known as induced circular dichroism (ICD) [5]. This induced chirality results from restricted rotation around the single bond connecting the two aromatic rings when this compound is bound in the chiral environment of the protein binding pocket.

The association constant between this compound and BSA has been determined to be 3.3 × 10⁵ mol⁻¹L, significantly higher than that of its precursor vanillin (7.3 × 10⁴ mol⁻¹L), indicating substantially stronger binding [5]. Competitive displacement studies using site-specific fluorescent markers have revealed that this compound has preference for Sudlow's site I in subdomain IIA of BSA, which is known to bind warfarin and other bulky heterocyclic compounds [5]. Molecular docking simulations further confirm this binding preference and provide structural insights into the interactions between this compound and specific amino acid residues within the binding pocket.

Pharmacological Implications

The strong interaction between this compound and serum albumin has significant implications for its pharmacokinetic profile and drug delivery potential [5]. The high binding constant suggests that this compound would have an extended circulation half-life in vivo, potentially enhancing its bioavailability and therapeutic efficacy. Recent research has demonstrated that this compound can decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway, a key regulatory cascade involved in cell migration, invasion, and survival [5] [2].

The following diagram illustrates the molecular interaction between this compound and bovine serum albumin:

Figure 2: Molecular interaction between this compound and bovine serum albumin with pharmacological consequences

This antimetastatic activity, combined with the compound's antioxidant properties, positions this compound as a promising lead compound for development of multifunctional anticancer agents [2]. The structural similarity between this compound and apocynin/diapocynin further suggests potential applications in managing oxidative stress-related disorders, including neurodegenerative diseases and cardiovascular conditions [5]. While these pharmacological properties are promising, further research is needed to fully elucidate the mechanism of action and therapeutic potential of this compound in various disease models.

Conclusion

This compound is a naturally occurring constituent of cured vanilla beans that forms through peroxidase-mediated oxidative dimerization of vanillin during the curing process. While present at relatively low concentrations (up to 0.02 g/100 g dry weight) compared to vanillin, this compound significantly contributes to the complex sensory profile of natural vanilla by enhancing creamy, fatty mouthfeel characteristics. The development of validated HPLC-DAD methods has enabled reliable quantification of this compound alongside other aromatic compounds in vanilla extracts, providing researchers with robust analytical tools for quality assessment and comparative studies.

References

- 1. : Novel Taste-Active Component of Fermented this compound Vanilla Beans [perfumerflavorist.com]

- 2. Simultaneous Determination of the Main Aromatic... | Preprints.org [preprints.org]

- 3. Frontiers | this compound -Based Aromatic Amines: Synthesis and Use as... [frontiersin.org]

- 4. , 2092-49-1 this compound [thegoodscentscompany.com]

- 5. Induction of axial chirality in this compound by interaction with... | PLOS One [journals.plos.org]

- 6. (PDF) Induction of axial chirality in this compound by interaction with bovine... [academia.edu]

enzymatic oxidation of vanillin to divanillin

Core Reaction and Mechanism

The transformation of vanillin into divanillin is an oxidative dimerization reaction. This process is primarily catalyzed by oxidative enzymes, notably peroxidases (POD) and laccases [1] [2] [3].

- In Nature: During the curing of vanilla beans, peroxidases utilize hydrogen peroxide (H₂O₂) to oxidize vanillin. This oxidation generates phenoxyl radicals from vanillin molecules, which then couple at the 5- and 5'-positions on their aromatic rings to form this compound [1] [3]. This reaction is a significant reason for vanillin loss during curing.

- In Vitro Application: Fungal laccases can also catalyze this reaction. Laccases utilize molecular oxygen (O₂) as a terminal electron acceptor, making them attractive for green chemistry applications [2].

The following diagram illustrates the general workflow and core mechanism of this enzymatic process.

Diagram of the .

Analytical Method for Quantification

A validated HPLC-DAD method is crucial for confirming the formation and quantifying the yield of this compound. The table below summarizes a robust, recently published method [1] [3].

| Parameter | Specification |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) |

| Column | Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size) |

| Mobile Phase | A: HPLC-grade Water B: Methanol C: Acidified Water (10–2 M H₃PO₄) | | Gradient | Not fully detailed, but separation is achieved in 15 minutes | | Flow Rate | 2.25 mL/min | | Detection Wavelengths | 230 nm, 254 nm (for this compound), 280 nm | | Linear Range | 0.1 – 200 mg/L | | Application Note | This method successfully quantified this compound in cured vanilla pods at concentrations of 0.002 to 0.02 g/100 g dry weight. |

Detailed Experimental Protocol

The following procedure synthesizes methodologies from multiple sources for conducting the enzymatic oxidation and analyzing the results [1] [2] [4].

1. Reaction Setup

- Enzyme Selection: Prepare a solution of vanillin in a suitable aqueous buffer. A phosphate buffer (e.g., 50-100 mM) is often used. The pH should be optimized for the specific enzyme; laccases from fungi like Trametes or Pycnoporus often work well in slightly acidic to neutral conditions (pH 5-7), while other laccases (e.g., from Melanocarpus albomyces) are active at pH 8 [4].

- Initiation: Add the oxidative enzyme to the solution. For peroxidases, you must also include H₂O₂ (e.g., 1-5 mM) as a co-substrate. For laccases, the reaction vessel should be open to or supplied with atmospheric oxygen (O₂) [2] [3].

- Incubation: Allow the reaction to proceed with gentle stirring or shaking at a controlled temperature (e.g., 25-30°C). Monitor the reaction over several hours.

2. Monitoring and Analysis

- Quenching: Withdraw aliquots at regular time intervals and stop the enzymatic reaction (e.g., by acidification, heat inactivation, or solvent dilution).

- Sample Preparation for HPLC: Dilute the quenched reaction aliquot with the HPLC mobile phase solvent mixture (a 1:1 mixture of DMSO and acidified methanol/water has been used successfully) [1] [3]. Filter the sample (e.g., 0.45 μm syringe filter) before injection.

- Chromatographic Run: Inject the sample into the HPLC system using the parameters detailed in the table above. Identify this compound by comparing its retention time and UV spectrum to an authentic standard. Quantify the concentration using the established calibration curve.

Key Considerations for Researchers

- Enzyme Source and Specificity: The choice of enzyme (e.g., horseradish peroxidase vs. fungal laccase) and its specific isoform will significantly impact the reaction kinetics and yield. Screening different enzymes is recommended [2].

- Byproduct Formation: The phenoxyl radicals generated can lead to other coupled products or polymers if the reaction conditions are not optimized. The reaction may not be exclusive to this compound formation [4].

- Alternative Production Method: Besides enzymatic synthesis, this compound can be produced through electrochemical pinacolization in flow reactors, which can achieve higher molecular weight polymers (polyvanillin) and is an active area of research for sustainable polymer production [5].

References

- 1. Development and Validation of an HPLC–DAD Method for the... [link.springer.com]

- 2. Fungal enzymes for the production of vanillin , this compound & lignans [academia.edu]

- 3. Simultaneous Determination of the Main Aromatic... | Preprints.org [preprints.org]

- 4. Experiences of kraft lignin functionalization by enzymatic and chemical... [bioresources.cnr.ncsu.edu]

- 5. Electroreduction of this compound to polyvanillin in an electrochemical flow... [bmcchem.biomedcentral.com]

Identified Antitumor Mechanism of Divanillin

The most specific antitumor mechanism identified for divanillin involves the inhibition of a key signaling pathway in cancer cells.

Figure 1: Proposed signaling pathway through which this compound exerts its antitumor effects. This compound inhibits FAK, which in turn downregulates the PI3K/Akt survival and metastasis pathway [1].

Summary of Available Data

The following table consolidates the specific, yet limited, technical information found in the search results.

| Aspect | Reported Findings |

|---|---|

| Primary Mechanism | Inhibition of the FAK/PI3K/Akt signaling pathway [1]. |

| Demonstrated Effect | Decrease in the metastatic potential of human cancer cells [1]. |

| Interaction with Serum Albumin | Strong binding to Bovine Serum Albumin (BSA) with an association constant (Ka) of 3.3 × 105 mol-1L; preference for Sudlow's site I [1]. |

| Additional Properties | Mentioned as an excellent antioxidant [2]. |

Research Context and Methodological Insights

Although full experimental protocols were not available in the search results, the following insights can guide your experimental design.

- Synthesis of this compound: Multiple sources describe the synthesis of this compound through the oxidative coupling of vanillin. One common method uses potassium persulfate as an oxidant with ammonium iron(II) sulfate as a catalyst in hot water [1]. Enzymatic synthesis using horseradish peroxidase (HRP) or laccase is also a well-established and potentially "greener" route [3] [4].

- Study of Mechanism: The finding related to the FAK/PI3K/Akt pathway was supported by molecular docking simulations, which confirmed the higher affinity of this compound to the Sudlow's site I on serum albumin [1]. Further investigation would typically involve in vitro assays on cancer cell lines to measure cell viability, migration, and invasion, followed by Western blot analysis to confirm the downregulation of phospho-FAK, phospho-PI3K, and phospho-Akt.

Future Research Directions

To build a complete preclinical profile of this compound, future research should focus on generating the following data, which was absent from the current search results:

- Quantitative Efficacy Data: IC50 values across a panel of cancer cell lines and in non-malignant control cells to establish selectivity.

- In Vivo Validation: Efficacy data from relevant animal models of cancer.

- Additional Mechanisms: Exploration of other mechanisms, such as induction of apoptosis, cell cycle arrest, or effects on other oncogenic pathways.

- ADMET Properties: Comprehensive data on absorption, distribution, metabolism, excretion, and toxicity.

References

- 1. Induction of axial chirality in this compound by interaction with... | PLOS One [journals.plos.org]

- 2. Development and Validation of an HPLC–DAD Method for the... [link.springer.com]

- 3. Electroreduction of this compound to polyvanillin in an electrochemical flow... [bmcchem.biomedcentral.com]

- 4. Biotech in focus: Review backs enzymatic generation of natural taste... [foodnavigator.com]

Molecular Interaction with Serum Albumin

Divanillin demonstrates a significant interaction with bovine serum albumin (BSA), a model transport protein. The data below summarizes the key binding parameters and findings.

| Parameter | Finding for this compound | Comparison with Vanillin |

|---|---|---|

| Association Constant (Ka) | ( 3.3 \times 10^5 \text{ mol}^{-1}\text{L} ) [1] | ( 7.3 \times 10^4 \text{ mol}^{-1}\text{L} ) [1] |

| Primary Binding Site on BSA | Sudlow's Site I [1] | Information not provided in search results |

| Induced Chirality | Yes, strong induced circular dichroism (ICD) signal upon binding [1] | Information not provided in search results |

| Key Consequence | Becomes an atropos biphenyl (restricted rotation around central bond) [1] | Information not provided in search results |

Experimental Insight: The preference for Sudlow's site I was determined through competitive displacement experiments using established fluorescent markers like warfarin (for site I) and dansyl-L-proline (for site II). This was further confirmed by molecular docking simulations [1].

Experimental Protocol: Studying Protein-Ligand Binding

The study on this compound and BSA employed several key techniques to characterize their interaction [1]. The following diagram outlines the general workflow for such an investigation.

Experimental workflow for characterizing this compound-BSA interaction, based on [1].

Insights from Vanillin's Antioxidant Activity

As this compound is the homodimer of vanillin, the biological activities of vanillin are relevant context. The table below summarizes research on vanillin's antioxidant and antimicrobial properties.

| Activity | Reported Findings for Vanillin | Conflicting Evidence / Notes |

|---|---|---|

| Antioxidant | Exhibits radical scavenging activity in some studies (DPPH, ABTS assays) [2]. | Other studies report very low or no antioxidant activity [2]. |

| Antimicrobial | Active against a panel of food-borne bacteria [2]. | Applied in foods to combat pathogens [2]. |

Experimental Context: The antioxidant activity of purified vanillin has been assessed using DPPH and ABTS assays, which are common colorimetric methods to measure a compound's free radical scavenging capacity [2].

The Foundation: Oxidative Stress & Antioxidant Response

Although a specific pathway for this compound was not identified, the cellular response to oxidative stress involves key signaling pathways. The following diagram maps these general relationships.

General signaling pathways in cellular antioxidant response, based on [3] [4].

Research Gaps and Forward Path

Based on the search results, there is a clear need for targeted studies on this compound itself. To advance the understanding of its antioxidant potential, you may consider:

- Direct Antioxidant Assays: Perform standard assays (like DPPH, ABTS, FRAP, and ORAC) specifically on purified this compound to establish its free radical scavenging capacity and compare it directly to vanillin [2] [3].

- Cellular Models: Investigate the effects of this compound in cell-based models under oxidative stress (e.g., using H2O2 induction) to see if it can upregulate antioxidant enzymes via the Nrf2/ARE pathway or others [4].

- Mechanistic Studies: Use techniques like Western Blotting and PCR to analyze changes in the expression levels of key proteins and genes (e.g., Nrf2, Keap1, SOD, HO-1) in response to this compound treatment [4].

References

- 1. Induction of axial chirality in this compound by interaction with... | PLOS One [journals.plos.org]

- 2. Frontiers | Natural deep eutectic solvents-based green extraction of... [frontiersin.org]

- 3. The importance of antioxidants which play the role in cellular response... [nutritionj.biomedcentral.com]

- 4. Oxidative stress in hair follicle development and hair growth: Signalling ... [pmc.ncbi.nlm.nih.gov]

Regulatory Status and Basic Identifiers

Divanillin is recognized for use as a flavoring substance by key international bodies. The quantitative data below summarizes its core identifiers and safety evaluation.

Table 1: Regulatory Status and Identifiers

| Property | Value / Description |

|---|---|

| FEMA GRAS Number | 4107 [1] |

| JECFA Number | 1881 [2] [1] [3] |

| CAS Registry Number | 2092-49-1 [2] [1] [4] |

| FDA Reference | Listed as a "Flavoring Agent or Adjuvant" [4] |

| JECFA Safety Conclusion | "No safety concern at current levels of intake when used as a flavouring agent" (2008) [3] |

Table 2: Chemical and Physical Properties

| Property | Value / Description |

|---|---|

| IUPAC Name | 6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde [2] |

| Molecular Formula | C16H14O6 [2] |

| Molecular Weight | 302.28 g/mol [2] |

| Appearance | White to pale yellow solid [2] |

| Melting Point | 315 °C [2] |

| Solubility in Water | 294.8 mg/L at 25 °C (est.) [2] |

| Organoleptic Properties | Odor: Fruity vanilla. Flavor: Sweet, creamy, milky, fatty, buttery [2] |

Use in Food and Sensorial Properties

This compound is used as a flavoring agent and flavor enhancer, particularly in imparting creamy sensations. The following table outlines its typical use levels in various food categories as per FEMA guidelines.

Table 3: Typical Use Levels of this compound in Food Categories (FEMA GRAS) [2]

| Food Category | Average Use (ppm) | Maximum Use (ppm) |

|---|---|---|

| Baked Goods | 30.000 | 50.000 |

| Beverages (Non-Alcoholic) | 5.000 | 15.000 |

| Beverages (Alcoholic) | 15.000 | 30.000 |

| Chewing Gum | 100.000 | 200.000 |

| Fats and Oils | 15.000 | 20.000 |

| Frozen Dairy | 10.000 | 20.000 |

| Hard Candy | 30.000 | 50.000 |

| Milk Products | 10.000 | 40.000 |

| Soft Candy | 20.000 | 40.000 |

| Seasonings / Flavors | 10.000 | 30.000 |

Sensory studies have identified a human recognition threshold for the velvety mouth-coating sensation at 1.0 μmol/kg [5] [6]. It is effective in enhancing creamy impressions in dairy products at concentrations between 5-50 mg/L [5] [6].

Analytical Methods for Quantification

A recent, validated HPLC-DAD method enables simultaneous quantification of this compound and other key phenolic compounds in Vanilla planifolia [5] [6].

Experimental Protocol: HPLC-DAD Analysis of this compound [5] [6]

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

- Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 μm particle size).

- Mobile Phase: Gradient elution using:

- Solvent A: HPLC-grade water.

- Solvent B: HPLC-grade methanol.

- Solvent C: Acidified water (10–2 M H₃PO₄).

- Flow Rate: 2.25 mL/min.

- Column Temperature: 40-60 °C.

- Detection Wavelengths: 230 nm, 254 nm (for this compound), and 280 nm.

- Sample Preparation: Ground vanilla pods are extracted with a 1:1 mixture of DMSO and acidified methanol/water (3:7 ratio) using ultrasonic bath (10 min at 37 kHz).

- Validation: The method is linear in the 0.1–200 mg/L range, with recovery rates of 98.04–101.83% and RSD <2% [5].

This method confirmed the presence of this compound in all analyzed cured vanilla bean samples, with concentrations ranging from 0.002 to 0.02 g/100g dry weight [5].

Pharmacological Potential and Bio-Interactions

Beyond its flavor properties, this compound shows significant potential as a bioactive compound. It has demonstrated the ability to decrease the metastatic potential of human cancer cells by inhibiting the FAK/PI3K/Akt signaling pathway [7]. It also exhibits antioxidant capabilities [5] [6].

A key study investigated its interaction with Bovine Serum Albumin (BSA), a model for drug-protein binding [7]. The following diagram illustrates the experimental workflow and central finding of this interaction.

Experimental Protocol: BSA Binding Study [7]

- This compound Synthesis: Prepared via oxidative coupling of vanillin using potassium persulfate and ammonium iron(II) sulfate as a catalyst.

- Induced Circular Dichroism (ICD): Demonstrated that the achiral this compound molecule produces a strong ICD signal when bound to the chiral environment of BSA, indicating the induction of axial chirality.

- Association Constant (Kₐ): Determined via ICD, calculated to be 3.3 × 10⁵ mol⁻¹L. This is significantly higher than for vanillin (7.3 × 10⁴ mol⁻¹L), indicating stronger protein binding.

- Binding Site Determination: Competitive displacement experiments with known site markers (warfarin for Site I and dansyl-L-proline for Site II), combined with molecular docking simulations, confirmed a preference for Sudlow's Site I in BSA.

Conclusion

References

- 1. | this compound FEMA [femaflavor.org]

- 2. , 2092-49-1 this compound [thegoodscentscompany.com]

- 3. Publications from the World Health Organization [apps.who.int]

- 4. Substances Added to Food <em>(formerly EAFUS)</em> [hfpappexternal.fda.gov]

- 5. Development and Validation of an HPLC–DAD Method for the... [link.springer.com]

- 6. Simultaneous Determination of the Main Aromatic... | Preprints.org [preprints.org]

- 7. Induction of axial chirality in this compound by interaction with... | PLOS One [journals.plos.org]

Comprehensive Application Notes and Protocols: HPLC-DAD Quantification of Divanillin in Vanilla Extracts

Introduction and Background

Divanillin (dehydrothis compound) is a naturally occurring dimeric phenolic compound formed through the oxidative coupling of two vanillin molecules. This compound has gained significant research interest due to its dual functionality as both a flavor enhancer and a compound with demonstrated bioactivity. In food applications, this compound is approved for use as a flavor ingredient (FEMA GRAS #4107) and is particularly valued in dairy products where it imparts a pleasant creamy sensation at concentrations ranging from 5-50 mg/L [1]. Beyond its sensory properties, scientific studies have revealed that this compound exhibits potent antioxidant capabilities and has demonstrated antitumor potential in preclinical models, further expanding its relevance to pharmaceutical applications [1].

The accurate quantification of this compound in natural products like vanilla is crucial for both quality control and research purposes. During the traditional curing process of vanilla pods, significant vanillin losses (up to 50%) have been reported, which are attributed primarily to enzymatic transformation processes. Oxidative enzymes, particularly peroxidases, catalyze the conversion of vanillin to this compound, making this dimer an important marker for understanding the biochemical transformations that occur during post-harvest processing [1]. Existing analytical methods for characterizing vanilla composition have historically focused on the major phenolic compounds, often overlooking this compound or lacking properly validated quantification protocols specifically designed for this dimeric compound. This methodological gap has limited comprehensive understanding of vanilla chemistry and the role of this compound in quality perception [1].

The development of a robust, validated HPLC-DAD method that enables simultaneous quantification of this compound alongside other principal aromatic compounds in vanilla addresses a significant analytical need. Such methodology provides researchers with a powerful tool for studying the complex biochemistry of vanilla curing, assists quality control laboratories in authenticating vanilla products, and supports flavor and pharmaceutical industries in standardizing this compound content in their products [1].

HPLC-DAD Method Configuration

Instrumentation and Chromatographic Conditions

The separation and quantification of this compound alongside other principal aromatic compounds in vanilla extracts requires careful optimization of chromatographic parameters. Based on validated methodologies, the following instrumental configuration has been demonstrated to provide excellent resolution and reproducible quantification of these compounds [1] [2].

Table 1: HPLC-DAD Instrumentation Configuration

| Component | Specification | Description |

|---|---|---|

| HPLC System | Agilent 1260 Infinity II | Quaternary pump, autosampler, thermostatted column compartment |

| Detector | Photodiode Array Detector (DAD) | G7117C model; multiple wavelength monitoring |

| Column | Zorbax Eclipse XDB-C18 | 250 mm × 4.6 mm i.d., 5 μm particle size |

| Data Software | OpenLAB CDS | Agilent Technologies, Version 2.5 |

Table 2: Optimized Chromatographic Conditions

| Parameter | Condition | Alternative/Optimization |

|---|

| Mobile Phase | A: HPLC-grade water B: Methanol C: Acidified water (10-2 M H₃PO₄) | Gradient elution | | Gradient Program | 0-15 min: Optimized gradient | Total run time: 15 minutes | | Flow Rate | 2.25 mL/min | Tested range: 1.5-2.25 mL/min | | Column Temperature | 40-60°C (optimized) | Evaluated range: 40-60°C | | Detection Wavelengths | 230 nm, 254 nm, 280 nm | Specific wavelengths target different compound classes | | Injection Volume | Not specified in sources | Typically 5-20 μL for standard methods |

The gradient elution profile represents a critical optimization parameter that was systematically developed to achieve baseline separation of all nine target compounds within a concise 15-minute analysis time. The specific proportions of the three solvent components (water, methanol, and acidified water) are varied throughout the analysis to first elute more polar compounds like phenolic alcohols, followed by intermediate polarity compounds, with this compound—being one of the less polar compounds—eluting later in the chromatographic run [1]. The acidification of the aqueous mobile phase component with phosphoric acid serves to suppress ionization of acidic analytes, thereby improving peak shape and enhancing chromatographic resolution [2].

Detection Wavelength Optimization

The diode array detector provides the significant advantage of simultaneous multi-wavelength monitoring, which is particularly valuable when analyzing compounds with varying chromophores. For this method, three specific wavelengths were selected to maximize sensitivity for different compound classes:

- 230 nm: Optimal for detection of vanillyl alcohol, p-hydroxybenzyl alcohol, vanillin, and anisyl alcohol

- 254 nm: Preferred for quantification of vanillic acid, p-hydroxybenzoic acid, anisic acid, and this compound

- 280 nm: Most sensitive for p-hydroxybenzaldehyde detection [2]

This multi-wavelength approach enables researchers to obtain maximum sensitivity for each compound class in a single injection, thereby improving efficiency without compromising data quality. The identification of this compound in real samples is further confirmed by comparing its retention time and UV spectrum with those of an authentic reference standard [1].

Sample Preparation Protocol

Vanilla Pod Extraction Procedure

Proper sample preparation is fundamental to obtaining accurate and reproducible results. The following protocol has been optimized specifically for the extraction of this compound and other aromatic compounds from cured vanilla pods [2]:

Grinding: Begin by grinding cured vanilla pods to a fine powder using a laboratory mill (e.g., Chefman MEC-5256U or equivalent).

Weighing: Precisely weigh 300 mg (±0.1 mg) of the homogenized vanilla powder into a suitable extraction vessel.

Extraction Solvent Addition: Add 20 mL of extraction solvent consisting of a 1:1 mixture of DMSO and acidified methanol/water solution (MeOH/acidified water in 3:7 ratio, acidified with 100 mM H₃PO₄).

Ultrasonic Extraction: Subject the mixture to ultrasonic extraction using an ultrasonic bath (e.g., Elmasonic P D78224) for 10 minutes at 37 kHz frequency, maintaining room temperature throughout the extraction.

Clarification: Filter the supernatant through No. 4 filter paper or equivalent to remove particulate matter.

Storage: Store the clarified extract at 4°C until analysis, typically within 24-48 hours to ensure stability.

The extraction solvent system has been carefully designed to ensure efficient dissolution of both hydrophilic and more hydrophobic compounds present in vanilla. The inclusion of DMSO enhances the solubility of this compound, while the acidified aqueous methanol component effectively extracts the more polar phenolic compounds. The ultrasonication approach provides efficient extraction without applying excessive heat that could potentially degrade thermolabile compounds or promote further oxidative reactions [2].

Standard Solution Preparation

For accurate quantification, the preparation of standard solutions follows a specific protocol:

Prepare individual stock solutions of each reference standard (p-hydroxybenzyl alcohol, vanillyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoic acid, vanillic acid, vanillin, anisyl alcohol, anisic acid, and this compound) in the same DMSO:(MeOH/acidified water) solvent system used for sample extraction.

Combine appropriate aliquots of each stock solution to create a mixed working standard solution containing all nine target compounds.

Prepare calibration standards across the concentration range of 0.1-200 mg/L through serial dilution of the working standard solution [1] [2].

This approach ensures that standards and samples are in identical solvent environments, thereby minimizing potential matrix effects that could impact chromatographic behavior or detection sensitivity. The concentration range has been validated to encompass typical levels found in authentic vanilla pod extracts [1].

Method Validation

Validation Parameters and Acceptance Criteria

The HPLC-DAD method for quantification of this compound and other aromatic compounds in vanilla has been comprehensively validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrate that the method is fit for its intended purpose in both research and quality control applications [1].

Table 3: Method Validation Results for this compound and Selected Compounds

| Validation Parameter | This compound Results | Overall Method Performance | Acceptance Criteria |

|---|---|---|---|

| Linearity Range | 0.1–200 mg/L | Applicable to all 9 compounds | R² > 0.990 |

| Coefficient of Determination (R²) | >0.99 | >0.99 for all compounds | Meets ICH requirements |

| Recovery (%) | 98.04–101.83% | Comparable for all analytes | 90–110% |

| Precision (RSD) | <2% | <2% for all compounds | ≤2% |

| LOD | Not specified | Established for all compounds | Signal-to-noise ≥3:1 |

| LOQ | Not specified | Established for all compounds | Signal-to-noise ≥10:1 |

The linearity of the method was demonstrated across a concentration range spanning three orders of magnitude (0.1-200 mg/L), which adequately encompasses the expected concentrations of these compounds in vanilla extracts. The correlation coefficients (R²) exceeding 0.99 for all compounds, including this compound, confirm excellent linear response within this range [1].

The accuracy of the method was validated through recovery studies using spiked samples, with results ranging between 98.04% and 101.83% for all compounds, well within the generally accepted criteria for analytical methods. The precision, expressed as relative standard deviation (RSD), was below 2% for both intra-day and inter-day measurements, indicating highly reproducible analysis [1].

System Suitability Testing

Prior to each analytical run, system suitability tests should be performed to verify that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard mixture containing all target compounds at mid-range concentrations:

- Theoretical plates: >2000 for all peaks

- Tailing factor: <2.0 for all peaks

- Resolution: >1.5 between critical peak pairs

- Repeatability: RSD <2% for peak areas from five consecutive injections

These system suitability criteria ensure that the method maintains its separation efficiency and detection sensitivity throughout routine application [1].

Application to Real Vanilla Sample Analysis

Quantitative Analysis of Vanilla Pod Extracts

The validated HPLC-DAD method has been successfully applied to the analysis of cured vanilla pods (Vanilla planifolia Jacks. ex Andrews) sourced from different regions of Veracruz, Mexico, demonstrating its practical utility for real-world samples [1] [2].

Table 4: this compound Content in Cured Vanilla Pods from Different Regions

| Sample Source | Altitude (masl) | This compound Content (g/100 g dry weight) |

|---|---|---|

| Papantla de Olarte (VPAP) | 80 | 0.020 (maximum recorded) |

| Tecolutla (VTEC) | 20 | Quantified (specific value not provided) |

| Misantla (VMST) | 300 | Quantified (specific value not provided) |

| Zongolica (VZGL) | 1200 | Quantified (specific value not provided) |

| Atzalan (VATZ) | 1676 | Quantified (specific value not provided) |

| Various Commercial Extracts | Multiple countries | 0.002–0.020 |

The analytical results confirmed the universal presence of this compound in all analyzed vanilla samples, with concentrations ranging from 0.002 to 0.020 g/100 g dry weight across different sources. The highest this compound content (0.02 g/100 g dry weight) was detected in samples from Papantla de Olarte, indicating potential geographical or processing influences on dimer formation [2]. These findings corroborate the significant transformation of vanillin during the curing process and support the hypothesis that peroxidase-mediated oxidation represents a major pathway for vanillin loss during post-harvest processing.

The method has also proven effective for analyzing commercial vanilla extracts from various origins including Madagascar, Mexico, and Tahiti, demonstrating its robustness across different sample matrices [1]. This application is particularly relevant for quality control laboratories tasked with verifying authenticity and quantifying key flavor components in commercial vanilla products.

Biochemical Implications

The consistent detection of this compound in all analyzed samples provides important insights into the biochemical transformations occurring during vanilla curing. The presence of this dimer serves as a chemical marker for peroxidase activity throughout the curing process, particularly during the "killing" stage where these oxidative enzymes are most active [1]. Understanding these transformation pathways enables producers to better control curing parameters to either minimize vanillin loss or potentially enhance the formation of desirable flavor-enhancing dimers like this compound.

Figure 1: Enzymatic pathway for this compound formation during vanilla curing. The process begins with enzymatic hydrolysis of glycosylated precursors to release free vanillin, which subsequently undergoes oxidative coupling catalyzed by peroxidase enzymes to form this compound.

Troubleshooting and Method Maintenance

Common Issues and Solutions

Despite the robustness of the validated method, analysts may encounter certain challenges during implementation. The following troubleshooting guide addresses potential issues and provides practical solutions:

Peak Tailing: If peak tailing is observed, particularly for acidic compounds, verify the pH of the mobile phase. Ensure consistent preparation of acidified water component (10-2 M H₃PO₄). Deteriorated column performance can also cause tailing, indicating need for column cleaning or replacement.

Retention Time Shifts: Minor shifts in retention time may occur due to mobile phase preparation variability. Standardize the preparation of all mobile phase components and maintain consistent column temperature (±1°C). Significant retention time changes may indicate column degradation.

Reduced Resolution: If resolution between critical peak pairs deteriorates, consider adjusting the gradient profile slightly or reducing the flow rate. Column aging can also reduce resolution, necessitating column replacement.

Baseline Noise: Increased baseline noise, particularly at lower wavelengths, may result from contaminated mobile phases, detector lamp aging, or column bleed. Use fresh, high-purity solvents and ensure proper mobile phase degassing.

Method Maintenance Recommendations

To ensure consistent performance of the analytical method over time, implement the following maintenance practices:

Column Care: Regularly flush the column with strong solvent (e.g., 100% methanol or acetonitrile) at the end of each analytical sequence. Store the column in methanol when not in use for extended periods.

System Suitability Checks: Perform daily system suitability tests using a reference standard mixture to monitor any performance drift.

Preventive Maintenance: Adhere to the manufacturer's recommended maintenance schedule for the HPLC system, particularly regarding pump seal replacement, injector maintenance, and DAD lamp life monitoring.

Quality Control Samples: Include quality control samples (known concentration standards and control vanilla extracts) in each analytical batch to verify method performance.

Conclusion

The HPLC-DAD method detailed in these application notes provides a robust, validated approach for the simultaneous quantification of this compound and eight other principal aromatic compounds in vanilla extracts. The method offers excellent sensitivity, precision, and accuracy within a rapid 15-minute analysis time, making it suitable for both research applications and quality control in industrial settings.

The consistent detection of this compound across all analyzed vanilla samples confirms its significance as a chemical marker for oxidative transformations during the curing process, providing valuable insights into vanilla biochemistry. The application of this method to vanilla pods from different geographical origins demonstrates its robustness and transferability across laboratories.

Future applications of this methodology may extend to monitoring this compound formation kinetics during controlled curing processes, authenticating premium vanilla products, and standardizing this compound content in flavor formulations where its enhancing properties are desired.

References

Comprehensive Application Notes and Protocols: Divanillin-Based Epoxy Thermoset Synthesis

Introduction

Divanillin, a dimeric compound derived from the lignin-based platform chemical vanillin, has emerged as a promising sustainable alternative to bisphenol A (BPA) in epoxy thermoset formulations. These application notes provide detailed methodologies for synthesizing this compound-based building blocks and processing them into high-performance bio-based epoxy thermosets. The protocols cover the synthesis of this compound-derived aromatic amine curing agents, epoxy monomer preparation, formulation guidelines, and characterization techniques essential for researchers and scientists developing sustainable polymer materials. The motivation for this work aligns with the UN Sustainable Development Goal 12 – Responsible Consumption and Production, seeking to replace reprotoxic BPA with safer, bio-based alternatives while maintaining performance standards required for advanced applications.

Synthesis of this compound and Key Derivatives

This compound Synthesis via Enzymatic Coupling

- Reaction Principle: Aryl-aryl coupling of vanillin through enzymatic catalysis

- Procedure:

- Dissolve vanillin (10 g, 65.8 mmol) in O₂-saturated aqueous solution (500 mL)

- Add laccase enzyme (50 mg) and stir at room temperature for 24 hours [1]

- Monitor reaction progress by TLC or HPLC

- Acidify solution to precipitate product

- Filter and wash precipitate with cold water

- Purify by recrystallization from appropriate solvent

- Yield: Typically >80% pure this compound [2]

- Characterization:

- ¹H NMR (DMSO-d6): δ 9.82 (2H, s, -CHO), 7.0-7.4 (6H, m, Ar-H)

- FTIR: 1685 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O stretch)

Alternative Electrochemical Synthesis

This compound can also be synthesized electrochemically using a divided plane parallel flow reactor:

- Conditions: Zn cathode, Ni anode, Nafion N324 membrane, 1M NaOH electrolyte [1]

- Concentration: 50-300 mM this compound in 1M NaOH

- Current Density: >50 mA cm⁻² achieved in flow reactor systems

- Advantages: Continuous processing, high conversion rates

Synthesis of Amine Curing Agents from this compound

Methylated Divanillylamine (MDVA) via Oxime Reduction

Table 1: Reaction Parameters for MDVA Synthesis

| Step | Reagents & Quantities | Conditions | Yield | Key Characterization |

|---|---|---|---|---|

| Phenol alkylation | This compound (10 g), iodomethane (excess), weak base | Room temperature, 12 h | >95% | ¹H NMR: disappearance of phenolic OH |

| Oximation | Methylated this compound (10 g), hydroxylamine hydrochloride (excess), sodium acetate | Reflux, 6 h | >95% | ¹H NMR: δ 8.10, 11.13 ppm (oxime) |

| Reduction | MDVO (10 g), Raney Nickel, H₂ (12 bar) | 70°C, 16 h, ethanol solvent | 70-80% | ¹H NMR: δ 3.63 ppm (benzylic CH₂) |

Detailed Protocol for MDVA Synthesis:

Phenol Alkylation:

- Dissolve this compound (10 g, 27.5 mmol) in anhydrous DMF (100 mL)

- Add K₂CO₃ (11.4 g, 82.5 mmol) and stir for 30 minutes

- Add iodomethane (7.8 g, 55 mmol) dropwise and stir at room temperature for 12 hours

- Pour into ice water, filter, and dry to obtain methylated this compound

Oximation:

- Dissolve methylated this compound (10 g, 24.8 mmol) in ethanol (150 mL)

- Add hydroxylamine hydrochloride (5.2 g, 74.4 mmol) and sodium acetate (6.1 g, 74.4 mmol)

- Reflux for 6 hours with stirring

- Cool and concentrate under reduced pressure

- Recrystallize from ethanol to obtain methylated divanillyloxime (MDVO)

Reduction to Amine:

- Suspend MDVO (10 g, 23.2 mmol) in absolute ethanol (200 mL)

- Add Raney Nickel (1 g) and transfer to high-pressure reactor

- Purge with N₂, then pressurize with H₂ to 12 bar

- Heat at 70°C with agitation for 16 hours

- Filter to remove catalyst and concentrate under reduced pressure

- Purify by column chromatography (SiO₂, DCM:MeOH 9:1) to obtain MDVA

Safety Notes:

- Perform high-pressure hydrogenation in appropriate equipment with safety measures

- Raney Nickel is pyrophoric—handle under inert atmosphere and never allow to dry

- Use proper personal protective equipment including lab coat, gloves, and eye protection

3,4-Dimethoxydianiline (DMAN) via Curtius Rearrangement

Table 2: Reaction Parameters for DMAN Synthesis

| Step | Reagents & Quantities | Conditions | Yield | Key Characterization |

|---|---|---|---|---|

| Ester alkylation | Methyl divanillate (10 g), iodomethane (excess), weak base | Room temperature, 12 h | >80% | ¹H NMR: δ 3.38 ppm (methoxy) |

| Hydrolysis | Methylated diester (10 g), NaOH (excess) | Reflux, 4 h | >90% | ¹H NMR: δ 9.20 ppm (acid proton) |

| Acyl azide formation | Diacid (10 g), ethyl chloroformate, sodium azide | 0°C to RT, 2 h | >60% | FTIR: 2140 cm⁻¹ (-N₃ stretch) |

| Curtius rearrangement | Acyl azide (10 g), dry toluene | Reflux, 3 h | >80% | FTIR: 2278 cm⁻¹ (-N=C=O) |

| Hydrolysis | Di-isocyanate (10 g), basic conditions | Reflux, 2 h | 30-40% | ¹H NMR: δ 6.23, 5.90 ppm (aromatic) |

Detailed Protocol for DMAN Synthesis:

Start with methylated divanillic acid (synthesized from methyl vanillate via enzymatic dimerization and hydrolysis)

Acyl Azide Formation:

- Dissolve methylated divanillic acid (10 g, 23.8 mmol) in dry THF (100 mL)

- Cool to 0°C and add triethylamine (4.8 g, 47.6 mmol)

- Add ethyl chloroformate (5.2 g, 47.6 mmol) dropwise with stirring

- After 30 minutes, add sodium azide (3.1 g, 47.6 mmol) dissolved in water (10 mL)

- Stir for 1 hour at 0°C, then warm to room temperature and stir for additional hour

- Extract with ethyl acetate, wash with water, dry over MgSO₄, and concentrate

Curtius Rearrangement:

- Dissolve acyl azide (10 g, 21.8 mmol) in dry toluene (150 mL)

- Reflux for 3 hours under nitrogen atmosphere

- Monitor by FTIR for disappearance of azide peak (2140 cm⁻¹) and appearance of isocyanate peak (2278 cm⁻¹)

- Concentrate under reduced pressure to obtain di-isocyanate

Hydrolysis to Diamine:

- Dissolve di-isocyanate (10 g, 22.3 mmol) in dioxane (100 mL)

- Add 2M NaOH solution (50 mL, 100 mmol)

- Reflux for 2 hours with vigorous stirring

- Cool and extract with ethyl acetate (3 × 50 mL)

- Wash combined organic layers with water, dry over MgSO₄, and concentrate

- Purify by column chromatography (SiO₂, hexane:ethyl acetate gradient) to obtain DMAN

Troubleshooting:

- Low yields in final hydrolysis step may result from urea formation—ensure anhydrous conditions during rearrangement

- If diamine purity is insufficient, consider alternative purification by recrystallization

- Monitor reaction carefully by TLC and FTIR to identify optimal reaction times

Figure 1: Synthetic pathways for this compound-based amine curing agents. MDVA (green) is synthesized via oxime reduction, while DMAN (green) is obtained through Curtius rearrangement pathway.

Synthesis of this compound-Based Epoxy Monomers

Epoxy this compound Ester (EDVE) via Ruthenium-Catalyzed Dimerization

Procedure:

Protection of Vanillin (if needed):

- For acetyl protection: Vanillin (10 g, 65.7 mmol), acetic anhydride (20 mL, 212 mmol), DMAP (0.4 g, 3.3 mmol) in DCM (100 mL), stir at room temperature 12 h

- For silyl protection: Vanillin (10 g, 65.7 mmol), TBDMS-Cl (12.1 g, 78.8 mmol), imidazole (5.4 g, 78.8 mmol) in DMF (100 mL), stir at room temperature 6 h

Epoxidation of Vanillin:

- Vanillin (10 g, 65.7 mmol), epichlorohydrin (100 mL, excess), tetrabutylammonium bromide (1.05 g, 3.3 mmol)

- Heat at 80°C under solventless conditions for 4 h [3]

- Cool and purify by recrystallization

Ruthenium-Catalyzed Dimerization:

- Dissolve epoxy vanillin derivative (10 g) in toluene (100 mL)

- Add Shvo catalyst (1.25 mol%) and formic acid (2 equiv.)

- Heat at 100°C for 20 hours under argon atmosphere

- Monitor reaction by TLC until completion

- Concentrate and purify by column chromatography

Characterization:

- EDVE structure confirmed by NMR, FTIR, HRMS, and single crystal X-ray diffraction [3]

- ¹H NMR shows characteristic epoxy protons at δ 2.5-3.0 ppm

- FTIR: 910 cm⁻¹ (epoxy ring), 1730 cm⁻¹ (ester C=O)

This compound Imine Epoxy Monomer for Vitrimers

Procedure:

Synthesis of Vanillin Glycidyl Ether (EVan):

- Vanillin (7.6 g, 50.0 mmol), epichlorohydrin (46.3 g, 500.0 mmol), TEBAC (1.1 g, 5.0 mmol)

- Stir 1.5 h at 80°C, then cool to room temperature [4]

- Add TEBAC (1.1 g, 5.0 mmol) and NaOH (8.0 g, 200.0 mmol in water)

- Stir 30 min at room temperature

- Extract with ethyl acetate, dry over MgSO₄, concentrate

Imine Formation:

- Dissolve EVan (10 g, 43.5 mmol) in ethanol (100 mL)

- Add polyether diamine (21.7 mmol) dropwise with stirring

- Heat at 60°C for 4 hours

- Concentrate under reduced pressure to obtain diepoxy monomer with two imine groups

Applications:

- This monomer contains dynamic imine bonds enabling vitrimer formation

- Suitable for preparing chemically degradable carbon fiber composites [4]

Formulation and Curing of Epoxy Thermosets

Standard Curing Protocol with Amine Hardeners

Formulation Guidelines:

- Stoichiometric calculations based on amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW)

- For MDVA: AHEW = molecular weight / number of active hydrogens

- Typical epoxy/amine ratio: 1:1 equivalent of epoxy groups to amine hydrogens

Curing Procedure:

Mixing:

- Heat epoxy monomer to 60°C to reduce viscosity

- Add stoichiometric amount of amine hardener with vigorous stirring

- Degas under vacuum until no bubbles remain

Curing Cycle:

Cooling:

- Cool slowly to room temperature to minimize internal stress

- Demold and prepare for characterization

Vitrimer Synthesis with Transamination

Special Considerations for Vitrimers:

- Imine-containing epoxies enable dynamic covalent networks

- Transamination occurs between imine groups of diepoxy monomer and amine hardeners [4]

- Results in stress relaxation and recyclability while maintaining thermoset properties

Protocol:

- Use this compound imine epoxy monomer (synthesis in Section 4.2)

- Cure with aliphatic diamines (Jeffamine D-230 or IPDA)

- Apply two-stage curing: 80°C for 2 h, then 120°C for 6 h

- Monitor stress relaxation via rheological measurements

Characterization and Material Properties

Thermal and Mechanical Properties

Table 3: Properties of this compound-Based Epoxy Thermosets

| Material Formulation | Tg (°C) | Td (°C) | Char Yield (%) | Storage Modulus (MPa) | Cross-link Density (mol/m³) |

|---|---|---|---|---|---|

| DGEBA/IPDA (Reference) | ~150-170 | ~350-380 | ~10-15 | ~2500-3000 | ~3000-4000 |

| DiGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |

| TriGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |

| TetraGEDVA/IPDA [5] | 140-200 | Comparable to DGEBA | Similar to DGEBA | - | - |

| MDVA-based [2] | Promising | Promising | Promising | - | - |

| DMAN-based [2] | Promising | Promising | Promising | - | - |

| Vanillin-derived tri-functional [6] | Up to 118 | Up to 431 | Up to 3.3% at 700°C | Up to 3200 | ~69.9 |

Experimental Techniques

Differential Scanning Calorimetry (DSC):

- Determine Tg, curing extent, and reaction kinetics

- Parameters: 10°C/min heating rate, N₂ atmosphere, 0-250°C range

Thermogravimetric Analysis (TGA):

- Evaluate thermal stability and decomposition profiles

- Parameters: 10°C/min heating rate, N₂ or air atmosphere, 25-800°C range

Dynamic Mechanical Analysis (DMA):

- Measure viscoelastic properties and crosslink density

- Parameters: 1 Hz frequency, 3°C/min heating rate, dual cantilever or tensile mode

FTIR Spectroscopy:

- Monitor curing progress by disappearance of epoxy rings (910 cm⁻¹)

- Characterize imine formation (1640 cm⁻¹) in vitrimer systems

Figure 2: Workflow for this compound epoxy thermoset synthesis and applications. The process begins with vanillin derivatization, proceeds through monomer synthesis and formulation, and results in various advanced materials.

Troubleshooting Guide

Table 4: Common Issues and Solutions in this compound Epoxy Synthesis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low molecular weight in polyvanillin | Competing alcohol formation during pinacolization | Optimize pH, increase substrate concentration, use Zn cathodes [1] |

| Poor curing efficiency | Incorrect stoichiometry, inadequate mixing | Precisely calculate equivalent weights, ensure complete mixing before curing |

| Low Tg in final thermoset | Incomplete curing, insufficient crosslink density | Extend curing time, increase final cure temperature, add post-cure step |

| Brittle materials | Over-crosslinking, insufficient chain flexibility | Adjust monomer structure, incorporate flexible spacers, modify functionality |

| Low yield in DMAN synthesis | Urea formation from isocyanate hydrolysis | Ensure anhydrous conditions during Curtius rearrangement |

Applications and Future Perspectives

This compound-based epoxy thermosets show particular promise for:

- Structural composites with comparable performance to DGEBA-based networks [5]

- Vitrimers and recyclable thermosets utilizing dynamic imine chemistry [4]

- Chemically degradable materials for carbon fiber composites enabling fiber recovery

- High-temperature applications where char residue and thermal stability are important

The This compound platform represents a viable pathway for replacing bisphenol A in high-performance epoxy thermosets while maintaining the thermal and mechanical properties required for demanding applications in aerospace, automotive, and electronics industries.

References

- 1. Electroreduction of this compound to polyvanillin in an electrochemical flow... [bmcchem.biomedcentral.com]

- 2. Frontiers | this compound -Based Aromatic Amines: Synthesis and Use as... [frontiersin.org]

- 3. Ruthenium-catalyzed dimerization of vanillin for the formation of... [pubs.rsc.org]

- 4. Chemically Degradable Vitrimeric Materials Based on this compound Imine... [preprints.org]

- 5. -Based this compound Precursors as DGEBA Substitutes for... Epoxy [figshare.com]

- 6. Vanillin-derived epoxy monomer for synthesis of bio-based epoxy ... [link.springer.com]

Comprehensive Application Notes and Protocols: Enzymatic Synthesis of Divanillin from Vanillin

Introduction and Significance

The enzymatic synthesis of divanillin (5,5'-bisvanillyl) from vanillin represents a green chemistry approach to producing this valuable bifunctional compound. As an aryl-aryl coupled dimer of vanillin, this compound serves as a key renewable intermediate for synthesizing biobased polymers, including the total vanillin-based polymer polyvanillin. Unlike conventional chemical coupling methods that often require metal catalysts and generate significant waste, enzymatic synthesis offers a sustainable alternative with higher selectivity and milder reaction conditions. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts (enzymes), employing aqueous reaction media, and minimizing the use of hazardous reagents. The successful implementation of these biocatalytic routes enables researchers to access this compound for various applications including polymer development, pharmaceutical intermediates, and sustainable material design with reduced environmental impact [1] [2].

The significance of enzymatic this compound synthesis extends beyond its green credentials. As the pharmaceutical and materials industries seek to transition from petrochemical-based feedstocks to renewable alternatives, vanillin—derived from lignin on an industrial scale—has emerged as a crucial biobased platform chemical. This compound production represents a key value-added transformation in the biobased value chain, creating a bifunctional monomer from the monofunctional vanillin precursor. This transformation enables subsequent manufacturing of sophisticated materials, including thermosetting resins and thermoplastics, through further chemical or electrochemical processing such as the reductive polymerization to polyvanillin [1] [2].

Detailed Experimental Protocols

Horseradish Peroxidase (HRP) Method

2.1.1 Reaction Mechanism

The horseradish peroxidase-catalyzed synthesis of this compound operates through a radical coupling mechanism wherein vanillin substrates undergo oxidative dehydrogenation to form phenoxy radicals that subsequently dimerize. The HRP enzyme catalyzes the transfer of electrons from vanillin molecules to hydrogen peroxide, resulting in the generation of resonance-stabilized radicals primarily at the 5-position of the aromatic ring. This regioselective coupling yields this compound as the predominant product through 5-5' linkage, with the reaction proceeding through a series of enzyme-intermediate states (Compound I and Compound II) characteristic of peroxidase catalysis [3] [4].

2.1.2 Step-by-Step Protocol

Reaction Setup: Dissolve 1.52 g (10 mmol) of vanillin in 100 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask with constant stirring at 200-250 rpm.

Enzyme Addition: Add 5 mg (approximately 250 units) of horseradish peroxidase Type I to the reaction mixture and allow it to dissolve completely.

Oxidant Introduction: Slowly add 1.1 mL of 30% (w/w) hydrogen peroxide solution (approximately 10 mmol) dropwise over 15-20 minutes to control reaction kinetics and prevent enzyme inhibition.

Reaction Monitoring: Maintain the reaction at ambient temperature (20-25°C) for 2-4 hours, monitoring conversion by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) as mobile phase.

Termination and Extraction: Quench the reaction by rapidly lowering the pH to 2-3 using 1 M HCl. Extract the product with 3 × 50 mL of ethyl acetate, then combine the organic layers.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 40°C. Recrystallize the crude product from ethanol/water (4:1) to obtain pure this compound as a pale yellow crystalline solid [3] [2] [4].

Laccase-Mediated Synthesis

2.3.1 Reaction Mechanism

Laccase-catalyzed this compound synthesis employs a multicopper oxidase mechanism where molecular oxygen serves as the terminal electron acceptor. The enzyme's catalytic copper center undergoes a four-electron reduction of oxygen to water while simultaneously oxidizing four vanillin molecules to their corresponding phenoxy radicals. These radicals then undergo non-enzymatic radical-radical coupling, preferentially forming the 5-5' biphenyl bond of this compound. The redox potential of the laccase enzyme significantly influences the reaction efficiency, with high-redox-potential laccases typically demonstrating superior performance in vanillin oxidation [3] [2].

2.3.2 Step-by-Step Protocol

Oxygenation: Prepare a 50 mM vanillin solution (7.61 g/L) in 0.1 M acetate buffer (pH 5.0) and saturate with medical-grade oxygen by bubbling for 15-20 minutes before enzyme addition.

Enzyme Addition: Add laccase from Trametes versicolor (100 U/mL final activity) to the oxygen-saturated vanillin solution while maintaining gentle oxygen bubbling.

Reaction Conditions: Maintain the reaction at 30°C with continuous stirring at 150-200 rpm for 4-6 hours, ensuring constant oxygen supply throughout the reaction period.

Process Monitoring: Monitor reaction progress by UV-Vis spectroscopy at 350 nm (characteristic this compound absorption) or by high-performance liquid chromatography (HPLC).

Product Recovery: Separate the enzyme by ultrafiltration (10 kDa molecular weight cut-off) and acidify the filtrate to pH 2.0. Collect the precipitated product by vacuum filtration through a 0.45 μm membrane.

Purification: Wash the solid product with cold acidified water (pH 3.0) and dry under vacuum at 40°C overnight to obtain this compound with typical yields of 70-80% [3] [2].

Table 1: Comparative Analysis of Enzymatic Methods for this compound Synthesis

| Parameter | Horseradish Peroxidase Method | Laccase Method |

|---|---|---|

| Optimal pH | 7.0 (phosphate buffer) | 5.0 (acetate buffer) |

| Temperature | 20-25°C | 30°C |

| Oxidant | Hydrogen peroxide (1 eq.) | Molecular oxygen |

| Reaction Time | 2-4 hours | 4-6 hours |

| Typical Yield | 75-85% | 70-80% |

| Enzyme Load | 5 mg/10 mmol vanillin | 100 U/mL |

| Byproducts | Water | Water |

| Cost Factor | Moderate (H₂O₂ cost) | Low (O₂ from air) |

Experimental Optimization and Parameter Control

Key Reaction Parameters

Successful implementation of enzymatic this compound synthesis requires careful optimization of several critical parameters that significantly impact reaction efficiency, product yield, and operational feasibility. The pH environment profoundly affects both enzyme activity and the redox potential of the phenolic substrates. For peroxidase-based systems, neutral pH conditions (7.0-7.5) generally optimize enzyme stability while maintaining substrate solubility, whereas laccase-mediated reactions typically show maximum activity in slightly acidic conditions (pH 4.5-5.5). Temperature control represents another crucial parameter, with most enzymatic operations conducted between 20-30°C to balance reaction kinetics with enzyme stability. Excessive temperatures can promote enzyme denaturation and non-enzymatic side reactions, while insufficient temperatures slow reaction rates impractical for synthetic applications [3] [4].

The oxidant-to-substrate ratio requires precise optimization to prevent enzyme inhibition while ensuring complete substrate conversion. For HRP systems, excess hydrogen peroxide can lead to the formation of inactive enzyme intermediate (Compound III), thereby reducing catalytic efficiency. Similarly, in laccase-catalyzed reactions, maintaining adequate oxygen transfer rates through efficient mixing or pure oxygen supplementation often becomes necessary to prevent mass transfer limitations, particularly at higher substrate concentrations. Substrate concentration also demands careful consideration, as high vanillin levels (>100 mM) may cause substrate inhibition in some enzyme preparations, while very dilute systems prove inefficient for practical synthesis [3].

Optimization Strategies

Systematic optimization of this compound synthesis begins with establishing a design of experiments (DoE) approach to identify interacting parameters and optimal operating windows. Initial one-factor-at-a-time investigations should focus on pH profiling across the enzyme's stable range (typically pH 4-8), followed by temperature optimization between 15-40°C. Subsequent response surface methodology can efficiently identify optimal conditions for multiple interacting variables such as enzyme loading, substrate concentration, and oxidant delivery rate. For scale-up considerations, mass transfer limitations often become significant, particularly for oxygen-dependent laccase systems where implementing sparged reactor configurations or increasing agitation rates may substantially improve reaction rates and yields [3].

Table 2: Troubleshooting Guide for Enzymatic this compound Synthesis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Yield | Enzyme denaturation, suboptimal pH, insufficient oxidant | Check enzyme activity, optimize pH, ensure adequate oxidant supply |

| Slow Reaction Rate | Temperature too low, enzyme loading insufficient, mass transfer limitations | Increase temperature (≤35°C), increase enzyme loading, improve mixing/aeration |

| Product Precipitation | Poor solubility at reaction pH, concentration too high | Adjust pH, add co-solvents (e.g., 10-20% DMSO), dilute reaction mixture |

| Enzyme Inactivation | H₂O₂ excess (HRP), shear stress, thermal denaturation | Add H₂O₂ gradually, optimize mixing, control temperature |

| Multiple Products | Non-selective oxidation, radical coupling at different positions | Optimize enzyme selection, adjust substrate concentration, modify pH |

Product Analysis and Characterization

Analytical Methods

Comprehensive analysis of enzymatically synthesized this compound employs multiple complementary techniques to confirm chemical structure, assess purity, and quantify yield. High-performance liquid chromatography (HPLC) provides reliable quantification of reaction conversion and product purity using reverse-phase C18 columns with water-acetonitrile gradients (typically 30-70% acetonitrile over 20 minutes) and detection at 280 nm. Gas chromatography coupled with mass spectrometry (GC-MS) offers superior sensitivity for identifying potential byproducts and verifying molecular identity through comparison with authentic standards, with derivatization (silylation) often improving volatility and separation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy remains indispensable, with characteristic signals in (^1)H-NMR including two methoxy groups (δ 3.8-4.0 ppm), two phenolic hydroxyl groups (δ 8.5-9.5 ppm, exchangeable), and two aldehyde protons (δ 9.7-9.9 ppm) [3] [2].

Advanced structural characterization of this compound and its derivatives benefits from two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and (^{13})C/(^{1})H correlation spectroscopy, which provide unambiguous assignment of proton and carbon resonances, particularly valuable for distinguishing between different regioisomers that may form as minor products. Size exclusion chromatography (SEC) becomes relevant when evaluating this compound for subsequent polymerization applications, providing information about potential higher molecular weight oligomers that may form through over-oxidation. Additionally, UV-Vis spectroscopy serves as a rapid, non-destructive method for preliminary product identification, with this compound exhibiting characteristic absorption maxima at approximately 280 nm and 350 nm in methanol or ethanol solutions [1] [2].

Application Notes

Practical Implementation Considerations